molecular formula C13H19NO2S B4630631 N-cyclopentyl-1-(3-methylphenyl)methanesulfonamide

N-cyclopentyl-1-(3-methylphenyl)methanesulfonamide

Cat. No. B4630631
M. Wt: 253.36 g/mol
InChI Key: KGWSZSQFHPVQEQ-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(3-methylphenyl)methanesulfonamide belongs to a class of compounds known for their versatile chemical properties and applications in organic synthesis and potential pharmacological activities. Methanesulfonamide derivatives are investigated for their structural characteristics and reactivity due to their relevance in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of methanesulfonamide derivatives often involves the reaction of halophenyl methanesulfonamides with different reagents. For example, the reaction of N-(2-bromophenyl)-and N-(2-iodophenyl)methanesulfonamide with terminal acetylenes in the presence of dichlorobis(triphenylphosphine)palladium yields 1-methylsulfonyl-indoles with functional groups at the 2-position in one step (Sakamoto et al., 1988).

Molecular Structure Analysis

The molecular structure of methanesulfonamide derivatives, such as N-(3,4-Dimethylphenyl)methanesulfonamide, shows the conformation of the N—H bond is anti to the meta-methyl group, indicating the significance of the spatial arrangement for its biological activity. The amide hydrogen atoms are positioned to potentially interact with receptor molecules (Gowda et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving methanesulfonamide derivatives demonstrate their reactivity and potential for creating complex molecules. For instance, [3+2] cycloaddition of N-tert-butanesulfinyl imines to arynes facilitated by a removable PhSO₂CF₂ group allows for the synthesis and transformation of cyclic sulfoximines, showcasing the synthetic versatility of methanesulfonamide groups (Ye et al., 2014).

Physical Properties Analysis

The physical properties of methanesulfonamide derivatives can be deduced from their molecular structures and interactions. For example, the analysis of N-(2,3-Dichlorophenyl)methanesulfonamide reveals how the N—H bond conformation affects the molecule's hydrogen bonding and overall stability, influencing its physical state and solubility (Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties of methanesulfonamide derivatives are significantly influenced by their structural elements. The presence of the methanesulfonamide group affects the electron distribution within the molecule, impacting its reactivity, acidity, and potential interactions with biological targets. Studies on N-(3,4-Dichlorophenyl)methanesulfonamide illustrate the role of substituents in determining the compound's chemical behavior, including its ability to form dimers through hydrogen bonding (Gowda et al., 2007).

Scientific Research Applications

Molecular Conformation and Vibrational Transitions

N-cyclopentyl-1-(3-methylphenyl)methanesulfonamide, along with its variants, has been studied using Density Functional Theory (DFT) to investigate molecular conformation, NMR chemical shifts, and vibrational transitions. This quantum chemical analysis provides detailed insights into the structural dynamics and electronic properties of these compounds, essential for understanding their behavior in various chemical environments. This research highlights the importance of theoretical models in predicting the physical and chemical properties of complex organic molecules, aiding in the design of new compounds with desired functionalities (Karabacak, Cinar, & Kurt, 2010).

Analytical Applications in Lipid Peroxidation

In analytical chemistry, the reactivity of this compound derivatives has been utilized in developing colorimetric assays for lipid peroxidation. This application demonstrates the compound's utility in detecting and quantifying biological markers of oxidative stress, offering a valuable tool for biomedical research and diagnostics. The method involves chromogenic reactions under specific conditions, enabling the measurement of malondialdehyde (MDA) and 4-hydroxyalkenals, crucial indicators of lipid peroxidation in biological samples (Gerard-Monnier et al., 1998).

Structural Characterization and Inactivity Towards Cyclooxygenase-2

The structural characterization of this compound analogs has provided insights into their bioactive properties. For instance, the structural analysis of FJ6, an analogue of nimesulide (a selective inhibitor of cyclooxygenase-2), helped understand why certain derivatives are inactive towards cyclooxygenase-2. This research underscores the significance of structural studies in drug development, guiding the modification of molecular structures to achieve desired therapeutic effects (Michaux et al., 2001).

Facile Access to Bicyclic Sultams

The chemistry of this compound extends to the synthesis of bicyclic sultams, demonstrating the compound's versatility in organic synthesis. This work has led to the development of new synthetic pathways for accessing complex molecular architectures, contributing to the advancement of medicinal chemistry and drug discovery efforts. The synthesis involves strategic functionalization and cyclization steps, showcasing the compound's potential as a building block for diverse organic molecules (Rassadin et al., 2009).

properties

IUPAC Name

N-cyclopentyl-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-11-5-4-6-12(9-11)10-17(15,16)14-13-7-2-3-8-13/h4-6,9,13-14H,2-3,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWSZSQFHPVQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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